Cas no 149846-77-5 ((1-Methyl-2-phenylpyrrolidin-3-yl)methanol)
(1-Methyl-2-phenylpyrrolidin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-Methyl-2-phenylpyrrolidin-3-yl)methanol
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- Inchi: 1S/C12H17NO/c1-13-8-7-11(9-14)12(13)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3
- InChI Key: FVFQEFPFNMSBAB-UHFFFAOYSA-N
- SMILES: OCC1CCN(C)C1C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 177
- XLogP3: 1.5
- Topological Polar Surface Area: 23.5
(1-Methyl-2-phenylpyrrolidin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M354750-2.5mg |
(1-methyl-2-phenylpyrrolidin-3-yl)methanol |
149846-77-5 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M354750-5mg |
(1-methyl-2-phenylpyrrolidin-3-yl)methanol |
149846-77-5 | 5mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M354750-25mg |
(1-methyl-2-phenylpyrrolidin-3-yl)methanol |
149846-77-5 | 25mg |
$ 295.00 | 2022-06-03 |
(1-Methyl-2-phenylpyrrolidin-3-yl)methanol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on (1-Methyl-2-phenylpyrrolidin-3-yl)methanol
Introduction to (1-Methyl-2-phenylpyrrolidin-3-yl)methanol (CAS No. 149846-77-5)
The compound (1-Methyl-2-phenylpyrrolidin-3-yl)methanol, identified by the CAS registry number 149846-77-5, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their unique pharmacological properties and structural versatility. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it a subject of interest in both academic and industrial research.
The molecular structure of (1-Methyl-2-phenylpyrrolidin-3-yl)methanol consists of a pyrrolidine ring substituted with a methyl group at position 1 and a phenyl group at position 2. The hydroxymethyl group attached at position 3 introduces hydrophilic properties, enhancing its solubility in polar solvents. This structural feature is particularly advantageous in drug design, where solubility is a critical factor for bioavailability.
Recent studies have highlighted the potential of (1-Methyl-2-phenylpyrrolidin-3-yl)methanol as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel anti-inflammatory agents and neuroprotective drugs. The compound's ability to act as an intermediate in multi-step synthesis pathways has further underscored its importance in medicinal chemistry.
In terms of synthesis, the compound can be prepared via various methods, including nucleophilic substitution and ring-closing reactions. One notable approach involves the reaction of an appropriately substituted aldehyde with a secondary amine, followed by reduction to yield the hydroxymethyl group. Optimization of reaction conditions has significantly improved the yield and purity of the compound, making it more accessible for large-scale production.
The pharmacokinetic properties of (1-Methyl-2-phenylpyrrolidin-3-yl)methanol have also been investigated in preclinical studies. These studies suggest that the compound exhibits moderate absorption and distribution profiles, with potential for targeting specific biological pathways. However, further research is required to fully understand its metabolic fate and toxicity profile.
In conclusion, (1-Methyl-2-phencylpyrrolidinol) methanol (CAS No. 149846775) stands as a promising compound with diverse applications in chemical synthesis and drug discovery. Its unique structure and favorable physicochemical properties make it a valuable tool for researchers aiming to develop innovative therapeutic agents.
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